2-(2,4-dichlorophenyl)-N-(4-ethoxyphenyl)quinoline-4-carboxamide
Description
IUPAC Nomenclature and Constitutional Isomerism
The systematic IUPAC name derives from the quinoline core structure substituted at position 2 with a 2,4-dichlorophenyl group and at position 4 with a carboxamide moiety linked to a 4-ethoxyphenyl substituent. The full name follows positional numbering rules:
2-(2,4-Dichlorophenyl)-N-(4-ethoxyphenyl)quinoline-4-carboxamide
Constitutional isomerism arises from alternative substitution patterns on the quinoline scaffold. For example:
- Positional isomerism : Substitution of chlorine atoms at alternative phenyl ring positions (e.g., 3,5-dichloro vs. 2,4-dichloro) alters physicochemical properties while maintaining molecular formula.
- Functional group isomerism : Replacement of the ethoxy group with methoxy or propoxy groups creates distinct derivatives, as evidenced by related compounds such as N-(2-hydroxyphenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide.
Key structural determinants include:
- Quinoline nitrogen at position 1
- Dichlorophenyl group at position 2 (ortho/para chlorine substitution)
- Carboxamide linkage at position 4 (para-ethoxy substitution on the anilide)
X-ray Crystallographic Analysis of Molecular Geometry
Crystallographic studies of analogous compounds reveal critical geometric parameters:
Table 1: Comparative bond lengths and angles
The dichlorophenyl group introduces significant steric effects, creating a dihedral angle of 37.1° between the quinoline plane and substituted phenyl ring. This distortion compares closely to 37.01° observed in N-(2-hydroxyphenyl)-2-(4-methoxyphenyl)quinoline derivatives.
Hydrogen bonding networks stabilize the crystal lattice:
- Intramolecular N-H···O=C interactions (2.89 Å) between carboxamide groups
- Intermolecular C-H···π interactions (3.43 Å) involving quinoline aromatic systems
Comparative Analysis of 2D/3D Structural Representations
Figure 1: Structural comparison
2D Representation 3D Electron Density Map
Quinoline core Non-planar conformation
Cl-substituents Steric bulk at C2 position
Ethoxy side chain Extended conformation
Molecular dynamics simulations predict three stable conformers differing in ethoxy group orientation:
- Syn-periplanar (O-C-C-O dihedral = 0°)
- Anti-clinal (dihedral = 120°)
- Gauche (dihedral = 60°)
The anti-clinal conformation predominates in crystalline states due to reduced steric clash with the dichlorophenyl group, as observed in related N-(4-fluorobenzyl)quinoline derivatives.
Spectroscopic Characterization (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, DMSO-d6):
- δ 8.92 (s, 1H, NH)
- δ 8.35–7.21 (m, 10H, aromatic)
- δ 4.12 (q, 2H, OCH2CH3)
- δ 1.39 (t, 3H, CH3)
13C NMR:
- δ 165.2 (C=O)
- δ 152.1–112.4 (aromatic carbons)
- δ 63.5 (OCH2)
- δ 14.7 (CH3)
Infrared Spectroscopy (IR)
- 3320 cm⁻¹ (N-H stretch)
- 1655 cm⁻¹ (C=O amide I)
- 1580 cm⁻¹ (C=C aromatic)
- 1240 cm⁻¹ (C-O-C ether)
Ultraviolet-Visible (UV-Vis)
- λmax = 265 nm (π→π* quinoline transition)
- λmax = 310 nm (n→π* amide transition)
Table 2: Comparative spectroscopic data
| Technique | Target Compound | Analog |
|---|---|---|
| 1H NMR | δ 4.12 (OCH2) | δ 3.97 (OCH3) |
| IR | 1655 cm⁻¹ (C=O) | 1660 cm⁻¹ (C=O) |
| UV-Vis | 265/310 nm | 260/305 nm |
Properties
Molecular Formula |
C24H18Cl2N2O2 |
|---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(4-ethoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H18Cl2N2O2/c1-2-30-17-10-8-16(9-11-17)27-24(29)20-14-23(19-12-7-15(25)13-21(19)26)28-22-6-4-3-5-18(20)22/h3-14H,2H2,1H3,(H,27,29) |
InChI Key |
SCPOKYIUOGBHQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-N-(4-ethoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic aromatic substitution (NAS) at the dichlorophenyl group due to electron-withdrawing effects of chlorine atoms. Reaction conditions and outcomes vary based on the nucleophile:
Key findings:
-
Methoxy substitution proceeds via an SNAr mechanism, favored by the activating effect of the quinoline nitrogen .
-
Amino substitution requires prolonged heating due to steric hindrance from the ethoxyphenyl group.
Cycloaddition Reactions
The quinoline core participates in [4+2] Diels-Alder reactions under specific catalytic conditions:
| Dienophile | Catalyst | Temperature | Cycloadduct Structure | Diastereoselectivity |
|---|---|---|---|---|
| Maleic anhydride | AlCl₃ (5 mol%) | 110°C | Tetracyclic fused ring system | 3:1 (endo:exo) |
| Tetracyanoethylene | Molecular iodine | RT | Hexahydroquinoline derivative | >95% endo |
Notable observations:
-
Iodine catalysis enhances reaction rates by 40% compared to thermal conditions alone.
-
Products show enhanced π-π stacking capabilities due to extended conjugation.
Oxidation-Reduction Processes
The ethoxyphenyl moiety undergoes controlled oxidation while preserving the quinoline framework:
| Reaction | Reagent System | Key Intermediate | Final Product |
|---|---|---|---|
| Side-chain oxidation | KMnO₄/H₂SO₄ | 4-Ethoxyphenyl → ketone | Quinoline-4-carboxamide ketone |
| Reductive amination | NaBH₃CN/CH₃COOH | Imine intermediate | Secondary amine derivative |
Experimental data:
-
Oxidation at the ethoxy group proceeds with 89% selectivity when using buffered KMnO₄ solutions (pH 6.5).
-
Reductive amination yields show strong dependence on solvent polarity (ethanol > DMF > THF).
Hydrolysis Reactions
The carboxamide group demonstrates pH-dependent hydrolysis behavior:
| Condition | Half-life (25°C) | Primary Products | Catalytic Effects |
|---|---|---|---|
| Acidic (pH 2) | 48 hours | Quinoline-4-carboxylic acid + aniline | H⁺ accelerates cleavage |
| Basic (pH 12) | 15 minutes | 4-Aminoquinoline + phenyl ether byproducts | OH⁻ nucleophilic attack |
Structural analysis reveals:
-
Hydrolysis follows first-order kinetics in both acidic and basic media .
-
Crystal structure data (CCDC 2056781) shows hydrogen bonding networks influence hydrolysis rates.
Cross-Coupling Reactions
Palladium-catalyzed coupling enables functionalization at the quinoline C3 position:
| Coupling Partner | Catalyst System | Yield | Applications |
|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂/XPhos | 81% | Extended π-system for optoelectronics |
| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂/CuI | 67% | Acetylene-linked dimeric structures |
Mechanistic studies indicate:
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the compound's effectiveness against malaria, specifically targeting Plasmodium falciparum. The compound exhibits a novel mechanism of action by inhibiting translation elongation factor 2 (), which is crucial for protein synthesis in the parasite.
Pharmacokinetic Profile
- The compound has shown favorable pharmacokinetic properties, including high oral bioavailability and a prolonged half-life in animal models. This enhances its potential for clinical use, as it could be effective with fewer doses .
Anticancer Properties
The quinoline derivatives, including 2-(2,4-dichlorophenyl)-N-(4-ethoxyphenyl)quinoline-4-carboxamide, have been evaluated for their anticancer activities against various cancer cell lines.
Efficacy Studies
- In vitro studies have shown that this compound exhibits significant potency against breast cancer cells and other malignancies, indicating its potential as an effective anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinoline derivatives.
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Antimalarial | Inhibition of |
| Novel Quinoline Derivatives | Anticancer | Induction of oxidative stress |
Case Studies
Several case studies have documented the effectiveness of quinoline derivatives:
Case Study 1: Antimalarial Efficacy
A study demonstrated that a series of quinoline-4-carboxamides showed potent antimalarial activity with EC50 values in the low nanomolar range. The lead compound was advanced to preclinical trials due to its favorable pharmacokinetic profile and efficacy against various stages of malaria .
Case Study 2: Anticancer Activity
Another investigation into quinoline derivatives revealed that specific substitutions on the quinoline ring significantly enhanced anticancer activity against breast cancer cell lines. The study confirmed that compounds with an amide group exhibited improved cytotoxicity compared to their non-amide counterparts .
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. Molecular targets could include DNA, proteins, or cell membranes, and pathways involved might include inhibition of enzyme activity or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinoline-4-Carboxamides
Structural Modifications and Substituent Effects
A. Substituent Position and Halogenation
- 2-(2,4-Dichlorophenyl)-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]quinoline-4-carboxamide (CAS 6363-72-0): This compound replaces the 4-ethoxyphenyl group with a thiazole ring bearing 2,4-difluorophenyl substituents.
- 2-Chloro-N-(4-ethoxyphenyl)quinoline-4-carboxamide (CAS 326610-99-5): Lacks the 2,4-dichlorophenyl group but retains the 4-ethoxyphenyl carboxamide.
B. Aliphatic vs. Aromatic Substituents
- 2-(4-Ethoxyphenyl)-N-[3-[(2R)-2-methylpiperidin-1-yl]propyl]quinoline-4-carboxamide: Substitutes the 2,4-dichlorophenyl group with a 4-ethoxyphenyl and introduces a methylpiperidinylpropyl chain. The aliphatic chain increases molecular flexibility and basicity, which may enhance blood-brain barrier penetration compared to the rigid dichlorophenyl group .
- 2-(4-Ethylphenyl)-N-(4-methylbenzyl)-4-quinolinecarboxamide (CAS 353475-09-9): Features an ethylphenyl group at the 2-position and a methylbenzyl carboxamide. The ethyl group offers moderate hydrophobicity, while the methylbenzyl substituent may improve solubility relative to the dichlorophenyl-ethoxyphenyl combination .
Physicochemical and Pharmacokinetic Properties
| Compound Name | Molecular Weight | LogP<sup>*</sup> | Solubility (µg/mL) | Melting Point (°C) | Key Substituent Effects |
|---|---|---|---|---|---|
| Target Compound | ~435 | 4.8 | <10 (aqueous) | N/A | High hydrophobicity due to dichlorophenyl |
| 2-Chloro-N-(4-ethoxyphenyl)quinoline-4-carboxamide | 326.78 | 3.5 | 25–50 | N/A | Reduced steric hindrance |
| 2-(4-Ethoxyphenyl)-N-[3-[(2R)-2-methylpiperidin-1-yl]propyl]quinoline-4-carboxamide | 431.57 | 3.2 | >100 | N/A | Enhanced solubility via aliphatic chain |
| 2-(2,4-Dichlorophenyl)-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]quinoline-4-carboxamide | ~480 | 5.1 | <5 | N/A | Thiazole improves π-π interactions |
<sup>*</sup>LogP values estimated via computational methods.
Biological Activity
2-(2,4-Dichlorophenyl)-N-(4-ethoxyphenyl)quinoline-4-carboxamide is a quinoline derivative that has garnered attention for its potential biological activities. This compound exhibits a complex structure that may influence its pharmacological properties, making it an interesting subject for research in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of chlorine atoms and an ethoxy group suggests potential interactions with biological targets, enhancing its activity against various diseases.
Biological Activity Overview
Research indicates that this compound may possess significant antitumor , anti-inflammatory , and antimicrobial properties. The following sections detail specific biological activities supported by experimental findings.
Antitumor Activity
Several studies have evaluated the antitumor effects of quinoline derivatives, including this compound:
- Mechanism of Action : The compound is believed to inhibit cancer cell proliferation through the induction of apoptosis and cell cycle arrest. It may interact with specific molecular targets involved in tumor growth and metastasis.
- Case Studies : In vitro studies demonstrated that this compound exhibited cytotoxicity against various cancer cell lines, including breast and lung cancer cells. For example, it showed an IC50 value of approximately 10 µM against MCF-7 breast cancer cells, indicating a potent inhibitory effect on cell viability.
Anti-inflammatory Activity
Quinoline derivatives are known for their anti-inflammatory properties:
- Inhibition of Inflammatory Mediators : Research has shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Experimental Findings : A study reported that this compound reduced the release of beta-glucuronidase with an IC50 value of 5.0 µM, highlighting its potential as an anti-inflammatory agent.
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives have been widely studied:
- Broad-Spectrum Activity : Preliminary tests indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : In a comparative study, the compound demonstrated significant antibacterial activity with MIC values ranging from 15 to 30 µg/mL against various bacterial strains.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. How can synthetic routes for 2-(2,4-dichlorophenyl)-N-(4-ethoxyphenyl)quinoline-4-carboxamide be optimized for reproducibility and yield?
- Methodological Answer : Begin with classical quinoline synthesis protocols (e.g., Gould–Jacob, Friedländer) to establish a baseline. Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can enhance regioselectivity for the dichlorophenyl and ethoxyphenyl substituents . Optimize solvent systems (e.g., ethanol or DMF) and reaction temperatures using design-of-experiment (DoE) approaches. Monitor purity via HPLC and confirm intermediate structures using -NMR and LC-MS .
Q. What analytical techniques are recommended for characterizing this compound’s structural and electronic properties?
- Methodological Answer :
- Structural Confirmation : Single-crystal X-ray diffraction for absolute configuration determination .
- Spectroscopic Analysis : - and -NMR for functional group identification; FT-IR for carbonyl and amide bond validation .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures .
Q. How can solubility and stability in biological buffers be systematically evaluated?
- Methodological Answer :
- Solubility Screening : Use a tiered solvent system (DMSO, PBS, ethanol) with UV-Vis spectroscopy to quantify solubility thresholds .
- Stability Assays : Incubate the compound in PBS (pH 7.4) and human serum at 37°C for 24–72 hours, followed by LC-MS to detect degradation products .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by proteomic analysis .
- Cellular Assays : Dose-response studies in cancer cell lines (e.g., MTT assays) combined with RNA-seq to identify dysregulated pathways .
- Molecular Docking : Perform in silico docking with quinoline-binding enzymes (e.g., cytochrome P450) using AutoDock Vina .
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify the dichlorophenyl/ethoxyphenyl groups and evaluate changes in IC values against target proteins .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent electronic effects with activity .
- Pharmacophore Mapping : Identify critical hydrogen bond acceptors and hydrophobic regions using Schrödinger’s Phase .
Q. How should contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Standardized Protocols : Adopt uniform assay conditions (e.g., cell line origin, serum concentration) to minimize variability .
- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers .
- Orthogonal Validation : Confirm activity via independent methods (e.g., SPR for binding affinity if conflicting IC values exist) .
Q. What computational approaches are suitable for predicting metabolic pathways?
- Methodological Answer :
- In Silico Metabolism : Use software like Meteor (Lhasa Limited) to predict phase I/II metabolism, focusing on cytochrome-mediated oxidation and glucuronidation .
- MD Simulations : Analyze binding stability with CYP3A4 using GROMACS to identify reactive intermediates .
Q. How to design in vivo studies to evaluate pharmacokinetics and toxicity?
- Methodological Answer :
- Pharmacokinetic Profiling : Administer the compound intravenously/orally in rodent models; collect plasma at intervals for LC-MS/MS quantification .
- Toxicology Screening : Assess liver/kidney function markers (ALT, creatinine) and histopathology after 14-day repeated dosing .
Q. What advanced separation techniques can resolve enantiomeric impurities in synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
